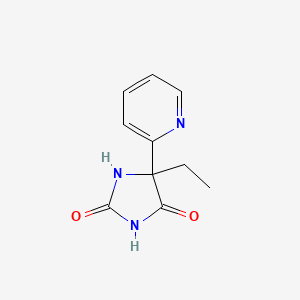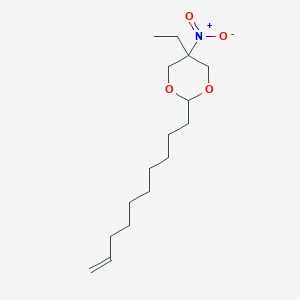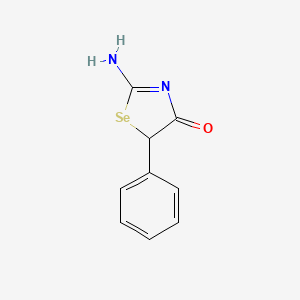
Benzene, 1-methoxy-4-(1,2-propadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1-methoxy-4-(1,2-propadienyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1,2-propadienyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the propadienyl group to a propenyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2).
Substitution: HNO3, H2SO4, and other electrophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Propenyl derivatives.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Benzene, 1-methoxy-4-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of Benzene, 1-methoxy-4-(1,2-propadienyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used.
相似化合物的比较
Anisole (Methoxybenzene): Similar structure but lacks the propadienyl group.
Propenylanisole: Contains a propenyl group instead of a propadienyl group.
Methoxyphenylacetylene: Similar structure with an ethynyl group instead of a propadienyl group.
Uniqueness: Benzene, 1-methoxy-4-(1,2-propadienyl)- is unique due to the presence of both a methoxy group and a propadienyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
2749-97-5 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h4-8H,1H2,2H3 |
InChI 键 |
VFWWHPHTDJPSRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


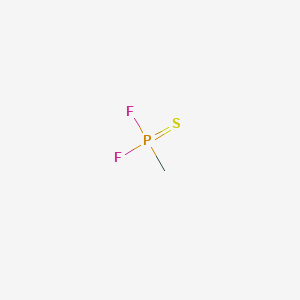
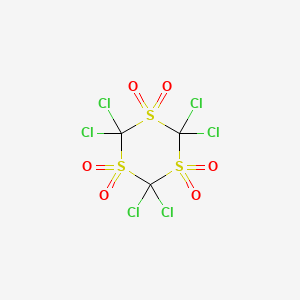
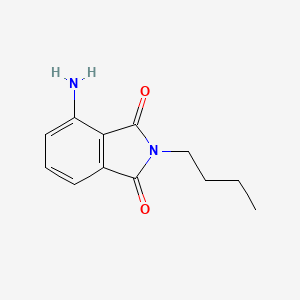
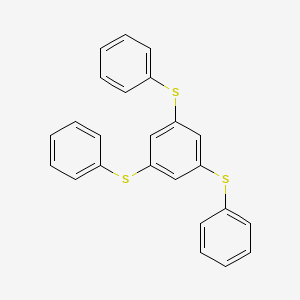
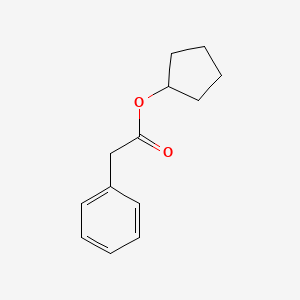
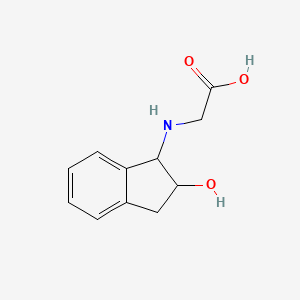
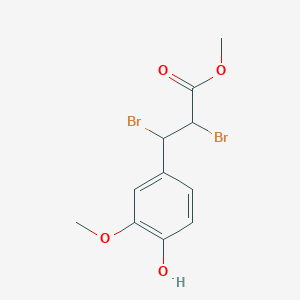


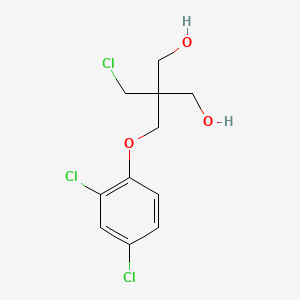
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
